molecular formula C14H13N5O2S B5757162 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide

1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide

Cat. No.: B5757162
M. Wt: 315.35 g/mol
InChI Key: MHOHWHUQZOOMPM-UHFFFAOYSA-N
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Description

1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

The synthesis of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide typically involves the reaction of a phenylmethanesulfonamide derivative with a tetrazole precursor. One common method is the [2+3] cycloaddition reaction between an azide and a nitrile . For example, the reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile, followed by treatment with sodium azide, can yield the desired tetrazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitro, amine, and substituted phenyl derivatives .

Scientific Research Applications

1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-[3-(1H-tetrazol-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Properties

IUPAC Name

1-phenyl-N-[3-(tetrazol-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c20-22(21,10-12-5-2-1-3-6-12)16-13-7-4-8-14(9-13)19-11-15-17-18-19/h1-9,11,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOHWHUQZOOMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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